Sethoxydim

Description

This compound is an organic hydroxy compound.

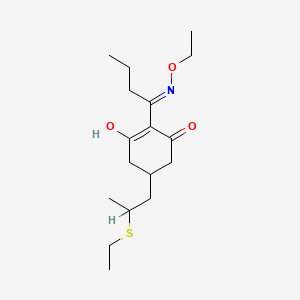

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPPKDPQLUUTND-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N\OCC)/C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO3S | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058466 | |

| Record name | 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide., Odorless liquid; [HSDB] | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sethoxydim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>90 °C at pressure 3X10-5 mm Hg | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 25 mg/L at 20 °C, pH 4, In water, 4,700 mg/L at 20 °C, pH 7, Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.043 g/mL at 25 °C | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000016 [mmHg], 1.6X10-7 mm Hg at 20-25 °C | |

| Record name | Sethoxydim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

74051-80-2, 71441-80-0 | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sethoxydim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETHOXYDIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1189NNQ8F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sethoxydim: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sethoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione class of chemicals. It is highly effective in controlling a broad spectrum of annual and perennial grass weeds in a variety of broadleaf crops. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the evaluation of its herbicidal activity and a summary of its synthesis are also presented.

Chemical Structure and Identification

This compound is a complex organic molecule with the systematic IUPAC name (±)-(EZ)-2-(1-ethoxyiminobutyl)-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one. Its chemical structure is characterized by a cyclohexanedione ring, which is essential for its herbicidal activity.

Key Structural Features:

-

Cyclohexanedione Ring: The core of the molecule, responsible for the inhibition of the target enzyme.

-

Oxime Ether Group: The (ethoxyimino)butyl side chain plays a role in the molecule's uptake and translocation within the plant.

-

Ethylthiopropyl Group: This side chain also contributes to the overall efficacy and selectivity of the herbicide.

| Identifier | Value |

| IUPAC Name | (±)-(EZ)-2-(1-ethoxyiminobutyl)-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one |

| CAS Number | 74051-80-2[1][2][3][4] |

| Molecular Formula | C₁₇H₂₉NO₃S[1][2][3][4] |

| Molecular Weight | 327.48 g/mol [1][2][3] |

| SMILES | CCC/C(=N\OCC)/C1=C(O)CC(CC1=O)CC(C)SCC |

| InChI Key | CSPPKDPQLUUTND-NBVRZTHBSA-N |

Physicochemical Properties

The physical and chemical properties of this compound influence its environmental fate, bioavailability, and formulation. It is a viscous, amber-colored oily liquid with a faint aromatic odor.

| Property | Value | Reference |

| Appearance | Amber-colored, oily liquid | [5] |

| Odor | Odorless to faint aromatic | [5] |

| Boiling Point | > 90 °C at 3x10⁻⁵ mmHg | [6][7] |

| Density | 1.043 g/cm³ at 20 °C | [8] |

| Water Solubility | 25 mg/L (pH 4, 20 °C), 4700 mg/L (pH 7, 20 °C) | [4] |

| Solubility in Organic Solvents | Highly soluble in acetone, methanol, and ethyl acetate | [4] |

| Vapor Pressure | 1.3 x 10⁻⁷ Pa at 20 °C | [8] |

| Octanol-Water Partition Coefficient (log P) | 1.65 (pH 7) | [4] |

| pKa | 4.58 | [8] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's herbicidal activity stems from its potent and selective inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[9][10][11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development.

The inhibition of ACCase disrupts the production of malonyl-CoA from acetyl-CoA, the first committed step in the fatty acid synthesis pathway.[12] This leads to a cascade of events within the plant, ultimately resulting in cell membrane disruption, cessation of growth, and necrosis, particularly in meristematic tissues where cell division and lipid synthesis are most active.[1]

Broadleaf plants are generally tolerant to this compound because they possess a form of ACCase that is structurally different from the one found in grasses and is not susceptible to inhibition by cyclohexanedione herbicides.[1][12]

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

Caption: Mode of action of this compound, from application to plant death.

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACCase) Activity Assay

This protocol is adapted from studies investigating the inhibitory effect of this compound on ACCase.[13][14]

Objective: To determine the in vitro inhibitory effect of this compound on ACCase activity isolated from susceptible plant tissue.

Materials:

-

Plant tissue from a susceptible grass species (e.g., corn seedlings)

-

Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol)

-

Assay buffer (e.g., 50 mM Tricine-KOH pH 8.3, 100 mM KCl, 2.5 mM MgCl₂, 5 mM DTT)

-

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.

-

Precipitate the protein from the supernatant using ammonium sulfate.

-

Resuspend the protein pellet in a minimal volume of extraction buffer and desalt using a gel filtration column.

-

Determine the protein concentration of the partially purified enzyme extract.

-

-

ACCase Assay:

-

Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer and all substrates except for NaH¹⁴CO₃.

-

Add varying concentrations of this compound (or solvent control) to the reaction mixtures.

-

Pre-incubate the mixtures at 30°C for 5 minutes.

-

Initiate the reaction by adding NaH¹⁴CO₃.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Dry the samples to remove unreacted ¹⁴CO₂.

-

Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity as the amount of ¹⁴C incorporated into acid-stable products per unit of time per mg of protein.

-

Plot the ACCase activity as a function of this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).

-

Below is a diagram illustrating the experimental workflow for the ACCase inhibition assay.

Caption: Experimental workflow for the in vitro ACCase inhibition assay.

Synthesis of this compound: A Summary of the Manufacturing Process

The commercial synthesis of this compound is a multi-step process that involves the construction of the substituted cyclohexanedione ring followed by the introduction of the key side chains. While detailed proprietary protocols are not publicly available, the general synthetic route can be summarized as follows:[9]

-

Formation of the Cyclohexanedione Ring: The synthesis typically starts with the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation to form the cyclic dione structure.

-

Introduction of the Ethylthiopropyl Side Chain: The cyclohexanedione intermediate is then alkylated at the 5-position with a suitable electrophile containing the 2-(ethylthio)propyl group.

-

Formation of the Oxime Ether: The final key step is the reaction of the 2-acyl-cyclohexanedione with an ethoxyamine derivative to form the oxime ether side chain at the 2-position.

This process requires careful control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.

Analysis of this compound Residues by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the determination of this compound residues in environmental or biological samples.[15]

Objective: To quantify the concentration of this compound in a given sample matrix.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of acetonitrile and water (with or without a pH modifier like formic acid)

-

This compound analytical standard

-

Sample extraction solvents (e.g., acetonitrile, dichloromethane)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Methodology:

-

Sample Preparation:

-

Extract this compound from the sample matrix using an appropriate organic solvent.

-

The extraction method will vary depending on the sample type (e.g., soil, water, plant tissue).

-

If necessary, perform a cleanup step using SPE to remove interfering compounds.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate this compound from other components using a gradient or isocratic elution with the chosen mobile phase.

-

Detect this compound using a UV detector at its maximum absorbance wavelength or with a mass spectrometer for higher sensitivity and selectivity.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

-

Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.

-

Conclusion

This compound is a highly effective and selective herbicide with a well-defined mechanism of action. Its chemical structure and physicochemical properties are key to its biological activity and environmental behavior. The experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the properties and applications of this important agricultural chemical. A thorough understanding of its mode of action is crucial for managing weed resistance and developing new herbicidal compounds.

References

- 1. invasive.org [invasive.org]

- 2. This compound affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound (Ref: BAS 9052H) [sitem.herts.ac.uk]

- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 11. scielo.br [scielo.br]

- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides this compound and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Sethoxydim's Mechanism of Action in Grasses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Sethoxydim, a cyclohexanedione herbicide, exhibits potent, selective, post-emergence control of a wide spectrum of annual and perennial grasses. Its herbicidal activity stems from the targeted inhibition of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids. This guide provides a comprehensive technical overview of the molecular mechanism of this compound action, detailing its biochemical interactions, physiological consequences, and the basis for its selectivity. It further outlines key experimental protocols for efficacy evaluation and mechanistic studies, presents quantitative data on enzyme inhibition, and visualizes the underlying pathways and experimental workflows.

Introduction

This compound is a systemic herbicide rapidly absorbed by the foliage and, to a lesser extent, the roots of grass species.[1] Following absorption, it is translocated via both the xylem and phloem to the plant's meristematic regions, where it accumulates.[1] The primary mode of action of this compound is the disruption of lipid synthesis, a process vital for cell membrane integrity, energy storage, and signaling.[2] This inhibition ultimately leads to a cessation of growth, necrosis of meristematic tissues, and death of the plant.[2]

Molecular Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The molecular target of this compound is acetyl-coenzyme A carboxylase (ACCase; EC 6.4.1.2), a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids: the carboxylation of acetyl-CoA to form malonyl-CoA.[3]

In grasses (Poaceae), the plastidic ACCase is a large, multifunctional homodimer, often referred to as the "eukaryotic" form. This contrasts with the multisubunit, or "prokaryotic," form of ACCase found in the plastids of most dicotyledonous plants. This compound is a potent and specific inhibitor of the eukaryotic form of ACCase, which explains its selective herbicidal activity against grasses while leaving broadleaf plants largely unaffected.[2][3][4]

The inhibition of ACCase by this compound is reversible and non-competitive with respect to the substrates ATP, bicarbonate, and acetyl-CoA. This indicates that this compound binds to a site on the enzyme distinct from the active site for these substrates. The binding of this compound to the carboxyltransferase (CT) domain of the ACCase homodimer prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA.[3]

Signaling Pathway of this compound Action

Quantitative Data on ACCase Inhibition

The inhibitory potency of this compound against ACCase has been quantified in various grass species. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Species | Biotype | IC50 for this compound (µM) | Reference |

| Digitaria ciliaris (Southern Crabgrass) | Susceptible (S) | Not explicitly stated, but significantly lower than resistant biotypes | [5][6] |

| Resistant (R1) | > 20 | [5][6] | |

| Resistant (R2) | > 40 | [5][6] | |

| Glycine max (Soybean) | - | ~10 (for 60% reduction) | [4] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Activity Assay

This protocol is adapted from methods used to quantify ACCase activity by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

Materials:

-

Plant tissue (e.g., young leaf tissue from susceptible grasses)

-

Extraction buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM DTT, 1 mM EDTA)

-

Reaction mixture components:

-

50 mM HEPES, pH 8.0

-

1 mM ATP

-

2.5 mM MgCl₂

-

20 mM KCl

-

0.5 mM DTT

-

[¹⁴C]NaHCO₃ (e.g., 3 Ci/ml)

-

0.4 mM Acetyl-CoA

-

-

This compound solutions at various concentrations

-

12 N HCl

-

Scintillation cocktail and counter

-

Protein quantification assay reagents (e.g., Bradford assay)

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction, including ACCase.

-

Determine the protein concentration of the extract.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction mixture components.

-

Add a known amount of the protein extract (e.g., 100 µg).

-

Add the desired concentration of this compound or a solvent control.

-

Pre-incubate the mixture at 30°C for a short period.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[7]

-

-

Termination and Measurement:

-

Stop the reaction by adding a small volume of concentrated HCl (e.g., 40 µl of 12 N HCl).[7] This will precipitate the protein and evaporate any unreacted [¹⁴C]bicarbonate.

-

Dry the samples (e.g., under a stream of nitrogen).[7]

-

Resuspend the pellet in water and add scintillation cocktail.

-

Quantify the acid-stable radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of ACCase (e.g., in nmol of HCO₃⁻ fixed/min/mg of protein).

-

Determine the percent inhibition at each this compound concentration relative to the control.

-

Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

-

This compound Efficacy Testing in Whole Plants

This protocol outlines a general procedure for evaluating the herbicidal efficacy of this compound on grass species in a controlled environment.

Materials:

-

Seeds of a susceptible grass species (e.g., oat, barnyardgrass)

-

Pots with a suitable growing medium

-

This compound formulation

-

Spray chamber or handheld sprayer

-

Growth chamber or greenhouse with controlled environmental conditions

-

Adjuvant (e.g., crop oil concentrate or non-ionic surfactant)

Procedure:

-

Plant Growth:

-

Sow seeds in pots and grow them under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

Allow plants to reach a specific growth stage (e.g., 3-4 leaf stage).

-

-

Herbicide Application:

-

Prepare a series of this compound dilutions to test a range of application rates.

-

Include a control group that is sprayed with water and adjuvant only.

-

Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

-

-

Post-Application Care:

-

Return the treated plants to the growth chamber or greenhouse.

-

Maintain optimal growing conditions.

-

-

Efficacy Assessment:

-

Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no injury, 100% = complete plant death).

-

At the final assessment, harvest the above-ground biomass.

-

Dry the biomass to a constant weight and record the dry weight for each plant.

-

-

Data Analysis:

-

Calculate the percent reduction in dry weight for each treatment compared to the control.

-

Determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) by plotting the percent growth reduction against the herbicide application rate.

-

Mechanisms of Resistance

Resistance to this compound in grass populations can arise through two primary mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide-binding site, reducing the affinity of this compound for the enzyme. A common mutation conferring resistance is an isoleucine to leucine substitution at position 1781 of the ACCase protein.[3]

-

Non-Target-Site Resistance (NTSR): This encompasses mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of this compound into non-toxic compounds.[3]

Conclusion

The herbicidal efficacy of this compound in grasses is unequivocally linked to its specific and potent inhibition of the eukaryotic form of acetyl-CoA carboxylase. This targeted disruption of lipid biosynthesis provides a clear molecular basis for its selective control of grass weeds. Understanding the intricacies of this mechanism, from enzyme kinetics to whole-plant physiological responses, is paramount for the development of new herbicidal compounds and for the effective management of herbicide resistance in agricultural and ecological systems. The experimental protocols and data presented in this guide offer a foundational framework for researchers engaged in these pursuits.

References

- 1. invasive.org [invasive.org]

- 2. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. This compound affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 6. Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay [bioone.org]

- 7. academic.oup.com [academic.oup.com]

Sethoxydim and Acetyl-CoA Carboxylase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sethoxydim, a cyclohexanedione herbicide, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. This technical guide provides an in-depth analysis of the molecular interactions between this compound and ACCase, detailing the mechanism of inhibition, kinetic parameters, and the molecular basis of resistance. Experimental protocols for assessing ACCase inhibition are provided, alongside visualizations of the key pathways and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Introduction

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and serve as a major form of energy storage. In plants, ACCase is a key target for several classes of herbicides, including the cyclohexanediones (DIMs), such as this compound, and the aryloxyphenoxypropionates (FOPs). This compound exhibits high selectivity for the ACCase of most grass species, with little to no effect on the enzyme in broadleaf plants and other organisms. This selectivity forms the basis of its widespread use as a post-emergence graminicide in agriculture. Understanding the intricacies of this compound's interaction with ACCase is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

Mechanism of Action

This compound acts as a reversible and noncompetitive inhibitor of the multisubunit (eukaryotic) form of ACCase found in the plastids of sensitive grass species.[1][2] The inhibition specifically targets the carboxyltransferase (CT) domain of the enzyme, which is responsible for transferring the carboxyl group from biotin to acetyl-CoA.[3] Kinetic studies have revealed that this compound is a linear, noncompetitive inhibitor with respect to the three substrates of the ACCase reaction: MgATP, HCO₃⁻, and acetyl-CoA.[4] This indicates that this compound binds to a site on the enzyme that is distinct from the active sites for these substrates. The inhibition is mutually exclusive with that of FOP herbicides like haloxyfop, suggesting they may share or overlap in their binding domains.[4] The inhibitory action of this compound ultimately leads to a depletion of malonyl-CoA, halting fatty acid synthesis and resulting in the death of the plant.[5]

Quantitative Inhibition Data

The inhibitory potency of this compound against ACCase is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the plant species, the specific isoform of ACCase, and the experimental conditions.

Table 1: IC₅₀ Values of this compound against ACCase from Various Plant Species

| Plant Species | Biotype/Condition | IC₅₀ (µM) | Reference |

| Zea mays (Corn) | Susceptible | 2.9 | [2] |

| Digitaria ciliaris | Susceptible (S) | 0.7 | [6] |

| Digitaria ciliaris | Resistant (R1) | 15.3 | [6] |

| Digitaria ciliaris | Resistant (R2) | 41.1 | [6] |

| Lolium multiflorum | - | - | [7] |

| Glycine max (Soybean) | - | ACCase activity reduced by 60% at unspecified concentration | [1] |

Table 2: Inhibition Constants (Kᵢ) of this compound for Maize ACCase

| Substrate | Kᵢ (µM) | Reference |

| Acetyl-CoA | 1.9 | [4] |

| HCO₃⁻ | 5.6 | [4] |

| MgATP | 13.3 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's inhibition of ACCase.

Acetyl-CoA Carboxylase Extraction

A standardized protocol for the extraction of ACCase from plant tissue is crucial for reliable in vitro inhibition assays.

-

Tissue Homogenization: Grind one gram of fresh or frozen plant leaf tissue in liquid nitrogen to a fine powder.[8]

-

Extraction Buffer: Homogenize the powder in 10 mL of ice-cold extraction buffer containing:

-

100 mM Tricine-HCl, pH 8.0

-

1 mM EDTA

-

10% (v/v) glycerol

-

2 mM benzamidine hydrochloride

-

0.5% (w/v) polyvinylpyrrolidone (PVP)

-

20 mM dithiothreitol (DTT)

-

1 mM phenylmethylsulfonyl fluoride (PMSF)[8]

-

-

Centrifugation: Centrifuge the homogenate at 4°C for a specified time and speed (e.g., 15,000 x g for 20 minutes) to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract.

-

Protein Quantification: Determine the protein concentration of the extract using a standard method such as the Bradford assay to normalize enzyme activity.

Malachite Green Colorimetric ACCase Activity Assay

This assay measures the production of ADP, a product of the ACCase reaction, which is stoichiometrically linked to the consumption of ATP. The free phosphate from ATP hydrolysis is detected by the malachite green reagent.

-

Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well microplate with a total volume of 250 µL per well. Each well should contain:

-

25 µL of enzyme extract (final enzyme concentration of approximately 0.53 µM)

-

25 µL of this compound at various concentrations (e.g., 0, 0.6, 1.2, 2.5, 5.0, 10, 20, and 40 µM)

-

150 µL of enzyme assay buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂·6H₂O, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.[6]

-

-

Initiation of Reaction: Initiate the reaction by adding the enzyme extract to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 32°C) for a specific duration (e.g., 30 minutes).

-

Termination and Color Development: Stop the reaction and develop the color by adding a malachite green reagent that detects the inorganic phosphate released from ATP hydrolysis.

-

Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.[6]

-

Data Analysis: Express the ACCase activity as a percentage of the control (no herbicide). Calculate IC₅₀ values using a non-linear regression model.[6]

Visualizations

Signaling Pathway of ACCase Inhibition by this compound

Caption: Mechanism of this compound inhibition of ACCase in the fatty acid synthesis pathway.

Experimental Workflow for ACCase Inhibition Assay

Caption: A generalized workflow for determining the inhibitory effect of this compound on ACCase activity.

Logical Relationship of Target-Site Resistance

Caption: Logical flow diagram illustrating the molecular basis of target-site resistance to this compound.

Molecular Basis of Resistance

The widespread use of this compound and other ACCase-inhibiting herbicides has led to the evolution of resistance in many weed species. The primary mechanism of resistance is target-site modification, where mutations in the gene encoding the plastidial ACCase reduce the binding affinity of the herbicide.[9] A common mutation conferring resistance to this compound is an isoleucine to leucine substitution at position 1781 (based on the Alopecurus myosuroides full ACCase sequence) within the CT domain.[10] This single amino acid change is sufficient to significantly increase the IC₅₀ value for this compound, as demonstrated in resistant biotypes of Digitaria ciliaris.[11] Other, non-target-site resistance mechanisms, such as enhanced herbicide metabolism, can also contribute to resistance but are generally considered less significant for this compound compared to other ACCase inhibitors.[12]

Conclusion

This compound remains a valuable tool for weed management due to its potent and selective inhibition of grass ACCase. A thorough understanding of its mechanism of action, inhibitory kinetics, and the molecular basis of resistance is essential for its effective and sustainable use. The experimental protocols and data presented in this guide provide a foundation for further research into novel ACCase inhibitors and for the development of strategies to mitigate the impact of herbicide resistance. The continued study of the this compound-ACCase interaction will undoubtedly contribute to advancements in crop protection and weed science.

References

- 1. This compound affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides this compound and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differences in the molecular basis of resistance to the cyclohexanedione herbicide this compound in Lolium multiflorum : Rothamsted Research [repository.rothamsted.ac.uk]

- 11. bioone.org [bioone.org]

- 12. uppersouthplatte.org [uppersouthplatte.org]

Technical Guide: Solubility of Sethoxydim in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sethoxydim, a selective post-emergence herbicide, in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and agricultural sciences in formulation, analytical method development, and environmental fate studies.

Core Concepts: this compound Solubility

This compound is an oily, odorless liquid used to control annual and perennial grass weeds.[1] Its effectiveness and application are significantly influenced by its solubility in different solvent systems. Understanding its solubility profile is crucial for developing stable and effective formulations, as well as for predicting its behavior and persistence in various environments.

Quantitative Solubility Data

This compound exhibits high solubility in a range of common organic solvents. While precise quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature, existing information indicates a high degree of solubility in several key organic solvents. A summary of available data is presented in the table below.

| Solvent | Temperature (°C) | Solubility | Citation |

| Acetone | Not Specified | > 1 kg/kg | [2] |

| Benzene | Not Specified | > 1 kg/kg | [2] |

| Ethyl Acetate | Not Specified | > 1 kg/kg | [2] |

| Hexane | Not Specified | > 1 kg/kg | [2] |

| Methanol | Not Specified | > 1 kg/kg | [2] |

| Octanol | Not Specified | Soluble | [3] |

| Xylene | Not Specified | Soluble | [3] |

| Cyclohexane | Not Specified | Low Solubility (~10 mg/L) | [4] |

| 2-Propanol | Not Specified | Soluble (stock solutions of 100 mg/L prepared) | [4] |

It is noteworthy that sources describe this compound as "very soluble" in methanol, hexane, and acetone.[1] The high solubility in both polar and non-polar organic solvents suggests its utility in a variety of formulation types.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of chemical compounds, such as the shake-flask method followed by analytical quantification, can be applied. This method is a standard approach for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved this compound. The presence of undissolved solid should be visible to confirm saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Analysis:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC with UV detection to determine the concentration of this compound. Product analysis and residue determination for this compound are commonly performed by HPLC.[2]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same organic solvent and generate a calibration curve.

-

Calculate the concentration of this compound in the saturated solution based on the calibration curve and the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Herbicide Sethoxydi: Chemical properties, Uses_Chemicalbook [chemicalbook.com]

- 4. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Degradation Pathways of Sethoxydim in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sethoxydim, a selective post-emergence herbicide, is widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its environmental fate, particularly its degradation in soil and water, is a critical area of study for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in both soil and aqueous environments, detailing the chemical and biological transformations it undergoes. This document summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of its degradation pathways.

Core Degradation Mechanisms

This compound is primarily degraded in the environment through two main mechanisms: microbial metabolism in soil and photolysis in water.[1] While hydrolysis can also contribute to its breakdown, its role is generally considered less significant compared to the other two pathways.[1] The rate and extent of this compound degradation are influenced by a variety of environmental factors, including soil type, organic matter content, pH, temperature, and the intensity of sunlight.[2][3]

Degradation in Soil

In the soil environment, the degradation of this compound is a relatively rapid process, with reported half-lives ranging from a few hours to 25 days.[4] The primary driver of this degradation is microbial metabolism.[4]

Microbial Degradation Pathway

While the specific enzymatic pathways for this compound degradation by soil microorganisms are not extensively detailed in publicly available literature, the process is known to be carried out by a diverse range of soil bacteria and fungi. These microorganisms utilize this compound as a carbon and energy source, breaking it down into less complex molecules. The initial steps in the microbial degradation of this compound likely involve the oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone. These more polar metabolites are then susceptible to further breakdown.

dot

Factors Influencing Soil Degradation

Several soil properties significantly influence the rate of this compound degradation:

-

Soil Type and Composition: The texture and mineralogy of the soil can affect the bioavailability of this compound to microorganisms.

-

Organic Matter Content: Higher organic matter content can increase the adsorption of this compound to soil particles, potentially reducing its availability for microbial degradation.[2] However, organic matter also supports a larger and more active microbial population, which can enhance degradation rates.[2]

-

pH: The pH of the soil can influence both the chemical stability of this compound and the activity of microbial populations.

-

Moisture Content and Temperature: Optimal moisture and temperature conditions promote microbial growth and enzymatic activity, leading to faster degradation of this compound.[3]

Degradation in Water

In aquatic environments, the primary degradation pathway for this compound is photolysis, or degradation by sunlight.[5] This process can be quite rapid, with half-lives in water reported to be as short as one hour under simulated sunlight.[5]

Photodegradation Pathway

The photodegradation of this compound in water is a complex process involving several key reactions:

-

Cleavage and Isomerization of the N-O bond: A primary photochemical reaction is the breaking of the bond between the nitrogen and oxygen atoms in the oxime group, leading to the formation of various isomeric and cleavage products.[5]

-

Oxidation of the Sulfur Atom: The sulfur atom in the this compound molecule is susceptible to photo-oxidation, resulting in the formation of this compound sulfoxide and this compound sulfone.[5]

-

Beckmann Rearrangement: This intramolecular reaction can lead to the formation of different molecular structures.[5]

-

Oxidative C-S Bond Cleavage: The bond between carbon and sulfur can also be broken through photo-oxidative processes.[5]

These reactions lead to the formation of a number of photoproducts. Ten by-products have been identified in studies of this compound photodegradation in water.[5]

dot

Factors Influencing Water Degradation

The rate of this compound photodegradation in water is influenced by several factors:

-

Sunlight Intensity: Higher light intensity leads to faster degradation.

-

pH: The pH of the water can affect the quantum yield of the photochemical reactions.

-

Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, accelerating the degradation of this compound.[6] However, it can also absorb sunlight, shielding this compound from direct photolysis.[6]

-

Presence of Other Substances: Ions such as nitrate and ferric ions can influence the rate of photodegradation.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation of this compound in soil and water.

Table 1: Half-life of this compound in Soil

| Soil Type | Half-life (days) | Conditions | Reference |

| Sandy Loam | 5 - 25 | Field Conditions | [4] |

| Clay Loam | ~14 | Laboratory, 20°C | [4] |

| Silt Loam | < 7 | Field Conditions | [4] |

Table 2: Half-life of this compound in Water

| Water Type | Half-life | Conditions | Reference |

| Ultrapure Water | ~1 hour | Simulated Sunlight | [5] |

| River Water | 135.5 ± 0.3 min | Simulated Sunlight | [8] |

| Ultrapure Water | 82.1 ± 0.7 min | Natural Sunlight | [8] |

| River Water | 437 min | Natural Sunlight | [8] |

| Water (pH 8.7) | 5.5 days | Xenon Lamp Illumination, 25°C | [9] |

Experimental Protocols

The study of this compound degradation requires robust analytical methodologies to accurately identify and quantify the parent compound and its various degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common technique employed.

Experimental Workflow for Soil Degradation Studies

dot

Methodology for Soil Analysis:

-

Sample Preparation: A known weight of sieved soil is spiked with a standard solution of this compound. The soil is then incubated under controlled temperature and moisture conditions for a specified period.

-

Extraction: At various time points, subsamples of the soil are taken and extracted with an appropriate organic solvent, such as acetonitrile or methanol. This is typically done by shaking or sonication.

-

Cleanup: The extract is centrifuged to remove soil particles. Depending on the complexity of the soil matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

-

Analysis: The final extract is analyzed by HPLC-UV or LC-MS/MS. A C18 column is commonly used for separation. The mobile phase typically consists of a mixture of acetonitrile and water with a modifier like formic acid.

-

Quantification: The concentrations of this compound and its degradation products are determined by comparing their peak areas to those of analytical standards.

Experimental Workflow for Water Degradation Studies

dot

Methodology for Water Analysis:

-

Sample Preparation: An aqueous solution of this compound is prepared in the desired water matrix (e.g., ultrapure water, river water).

-

Irradiation: The solution is exposed to a light source, either a solar simulator or natural sunlight, for a defined period. Aliquots are taken at different time intervals.

-

Extraction: For trace-level analysis, a solid-phase extraction (SPE) step using a C18 cartridge is typically employed to concentrate the analytes from the water sample.[10]

-

Analysis: The concentrated extract is analyzed by HPLC-QTOF-MS for the identification of unknown degradation products and by LC-MS/MS for the quantification of the parent compound and known metabolites.[5]

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound as a function of time. The identity of photoproducts is confirmed by their mass-to-charge ratio and fragmentation patterns.

Conclusion

The degradation of this compound in soil and water is a multifaceted process influenced by a combination of biotic and abiotic factors. In soil, microbial metabolism is the predominant pathway, leading to a relatively rapid breakdown of the herbicide. In water, photolysis is the key driver of degradation, resulting in a variety of photoproducts. A thorough understanding of these degradation pathways, the factors that influence them, and the analytical methods for their study is essential for the environmental risk assessment and responsible management of this widely used herbicide. This guide provides a foundational understanding for researchers and professionals working in the fields of environmental science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. invasive.org [invasive.org]

- 5. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

Photolytic Degradation of Sethoxydim Under UV Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sethoxydim, a post-emergence herbicide from the cyclohexanedione class, is known for its efficacy against a wide range of grass weeds. Its environmental fate is of significant interest, with photolytic degradation being a primary route of dissipation. This technical guide provides an in-depth analysis of the photolytic degradation of this compound under UV irradiation. It details the experimental protocols for studying this process, presents quantitative data on degradation kinetics, and elucidates the transformation pathways and resulting by-products. The information is intended to support researchers and professionals in understanding the environmental behavior of this compound and in the development of environmentally conscious agricultural practices.

Introduction

This compound is susceptible to rapid degradation when exposed to sunlight, a process primarily driven by the UV component of the solar spectrum.[1] This photochemical instability is a key factor in its environmental persistence, influencing its half-life on plant surfaces and in aqueous environments.[2][3][4] Understanding the mechanisms and products of this degradation is crucial for assessing its environmental impact and ensuring food safety. This guide summarizes the current scientific understanding of this compound's photolytic degradation, drawing from key research findings.

Experimental Protocols

The study of this compound's photolytic degradation involves controlled laboratory experiments designed to simulate environmental conditions. A typical experimental workflow is outlined below.

Materials and Sample Preparation

-

Chemicals: Analytical standards of this compound (typically >98% purity) are required.[2] Solvents such as methanol, 2-propanol, and cyclohexane are used to mimic different environmental compartments like plant cuticles.[2] Ultrapure water is used for aqueous studies.[2]

-

Sample Solutions: Stock solutions of this compound are prepared in the chosen solvent at a specific concentration (e.g., 5 mg L⁻¹).[2] For experiments modeling plant or soil surfaces, solutions can be applied to glass disks or silica gel plates.[2]

Irradiation Procedure

-

Light Source: A sunlight simulator, often a xenon arc lamp, is used to provide a consistent and reproducible source of simulated solar radiation.[2][3] The intensity of the light source is typically controlled and measured (e.g., 750 W m⁻²).[2]

-

Reaction Vessels: Quartz cuvettes are commonly used for liquid samples as they are transparent to UV light.[2] The temperature of the samples is usually maintained at a constant level (e.g., 25 ± 1 °C) using a chiller unit.[4]

-

Irradiation: The prepared samples are exposed to the simulated sunlight for specific time intervals. Aliquots are withdrawn at regular intervals to be analyzed for the degradation of the parent compound and the formation of photoproducts.

Analytical Methodology

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a mass spectrometer is the primary analytical technique.[2][4]

-

Mass Spectrometry: For the identification and structural elucidation of the transformation products, HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with an electrospray ionization (ESI) source is highly effective.[2][3][5]

A generalized experimental workflow for studying the photolytic degradation of this compound is depicted in the following diagram.

References

- 1. invasive.org [invasive.org]

- 2. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]

- 3. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Microbial Degradation of Sethoxydim in Diverse Soil Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of the herbicide sethoxydim in various soil environments. Understanding the fate of this compound in soil is critical for assessing its environmental impact and ensuring its safe and effective use in agriculture. This document outlines the key factors influencing its degradation, summarizes quantitative data on its persistence, details relevant experimental protocols, and visualizes the degradation pathways and experimental workflows.

Introduction to this compound and its Environmental Fate

This compound is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for lipid synthesis in grasses. The environmental persistence of this compound is relatively low due to its susceptibility to degradation by two primary mechanisms: microbial metabolism and photolysis.[1] The half-life of this compound in soil can vary significantly, ranging from a few hours to as long as 25 days, with a commonly cited average of approximately 5 days.[1] This variability is largely attributable to differences in soil properties and environmental conditions.

Factors Influencing this compound Degradation in Soil

The rate of this compound degradation in soil is influenced by a combination of physical, chemical, and biological factors:

-

Soil Type and Composition: Soil texture (the relative proportions of sand, silt, and clay) and organic matter content play crucial roles. Adsorption of this compound to soil particles, particularly organic matter, can influence its availability for microbial degradation.[1]

-

Soil pH: this compound degradation is pH-dependent, with decomposition being more rapid under alkaline conditions.[2]

-

Soil Moisture: Adequate soil moisture is essential for microbial activity, and therefore, for the microbial degradation of this compound.[3]

-

Temperature: As with most microbial processes, temperature affects the rate of this compound degradation, with warmer temperatures generally leading to faster breakdown.

-

Microbial Population: The presence of a diverse and active microbial community is paramount for the efficient degradation of this compound. At lower concentrations, this compound has been observed to have minimal impact on the soil microflora.[4]

Quantitative Data on this compound Degradation

The persistence of this compound, often expressed as its half-life (DT50), varies across different soil types. The following table summarizes available data on this compound degradation in various soil matrices.

| Soil Type | pH | Organic Matter (%) | Half-life (DT50) (days) | Reference |

| Sandy Loam | 7.2 | 5.3 | ~25 | [4] |

| Clay | Not Specified | Not Specified | ~28 | [5] |

| Sandy Loam | Not Specified | Not Specified | ~14 | [5] |

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols for Studying this compound Degradation

The following sections detail generalized experimental protocols for investigating the microbial degradation of this compound in soil, based on established methodologies such as the OECD 307 guideline.[6][7][8][9][10]

Soil Collection and Characterization

-

Soil Sampling: Collect soil samples from the desired locations, typically from the top 15-20 cm of the soil profile.

-

Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Soil Characterization: Analyze the soil for key physicochemical properties, including:

-

pH

-

Organic carbon and organic matter content

-

Soil texture (particle size distribution)

-

Cation exchange capacity (CEC)

-

Microbial biomass

-

Laboratory Incubation Study (Following OECD 307 Principles)

-

Soil Treatment: Treat the characterized soil samples with a known concentration of this compound. For detailed metabolic studies, it is advantageous to use 14C-labeled this compound.

-

Incubation Conditions: Incubate the treated soil samples in the dark under controlled temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of water holding capacity) conditions.[7][8] The incubation period typically extends up to 120 days.[6][7][8]

-

Sampling: Collect soil subsamples at predetermined time intervals throughout the incubation period.

-

Sterile Controls: Include sterilized soil samples (e.g., by autoclaving or gamma irradiation) as controls to differentiate between microbial and abiotic degradation.

Extraction of this compound and its Metabolites

-

Solvent Extraction: Extract this compound and its degradation products from the soil samples using an appropriate organic solvent. Dichloromethane has been shown to be effective for the extraction of this compound.[2]

-

Sample Cleanup: The extracts may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractives prior to analysis.

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): Quantify the concentrations of this compound and its metabolites in the extracts using reversed-phase HPLC coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.[2][11]

-

Limit of Detection: The limit of detection for this compound in soil using HPLC can be as low as <5 ppb.[2]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-based study on the microbial degradation of this compound in soil.

Caption: Workflow for this compound soil degradation study.

Proposed Microbial Degradation Pathway of this compound

The microbial degradation of this compound is believed to proceed through a series of oxidative reactions. While the complete pathway is a subject of ongoing research, a proposed initial step involves the oxidation of the sulfur atom. The following diagram illustrates this proposed pathway.

Caption: Proposed microbial degradation pathway of this compound.

Conclusion

The microbial degradation of this compound is a key process that limits its persistence in the soil environment. The rate of this degradation is highly dependent on soil type, pH, moisture, and temperature, all of which influence the activity of the soil microbial community. Standardized laboratory incubation studies, such as those following OECD 307 guidelines, coupled with robust analytical techniques like HPLC, are essential for accurately assessing the environmental fate of this compound. Further research is needed to fully elucidate the complete microbial degradation pathway and to identify the specific microbial species responsible for the breakdown of this herbicide in different soil ecosystems. This knowledge will contribute to the development of more sustainable agricultural practices and more accurate environmental risk assessments.

References

- 1. invasive.org [invasive.org]

- 2. researchgate.net [researchgate.net]

- 3. Herbicide bioremediation: from strains to bacterial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. content.fera.co.uk [content.fera.co.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Sethoxydim on Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the herbicide sethoxydim inhibits lipid synthesis in susceptible plant species. The information is curated for researchers, scientists, and professionals involved in drug development and herbicide design.

Executive Summary

This compound, a cyclohexanedione herbicide, is a potent and selective inhibitor of lipid biosynthesis in most grass species. Its herbicidal activity stems from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid synthesis pathway. This inhibition leads to a depletion of lipids, which are essential for cell membrane integrity and new plant growth, ultimately resulting in the death of susceptible plants.[1][2][3] Dicotyledonous plants are generally tolerant to this compound due to a structurally different, insensitive form of ACCase in their plastids.[4][5]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the disruption of the first committed step in de novo fatty acid biosynthesis.[6][7] This pathway is crucial for the production of all fatty acids within the plant cell, which are subsequently used for the synthesis of various lipids, including phospholipids, glycolipids, and triacylglycerols.

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[8][9] This reaction is a key regulatory point in fatty acid synthesis. In higher plants, two main isoforms of ACCase exist: a multisubunit (prokaryotic-type) form and a multifunctional (eukaryotic-type) homodimer.[6][7]

The sensitivity of a plant to this compound is determined by the form of ACCase present in its plastids. Most monocotyledonous plants (grasses) possess the susceptible eukaryotic-type ACCase in their plastids, while most dicotyledonous plants have the resistant prokaryotic-type ACCase.[5][6][7]

Molecular Interaction and Inhibition Kinetics

This compound acts as a potent, reversible, and non-competitive inhibitor of the eukaryotic-type ACCase with respect to the substrates ATP and bicarbonate (HCO₃⁻).[10][11] However, it exhibits competitive inhibition with respect to the substrate acetyl-CoA.[11] This indicates that this compound binds to the carboxyltransferase (CT) domain of the ACCase, the same domain that binds acetyl-CoA.[11]

The inhibition of ACCase by this compound is a rapid process, leading to a swift cessation of fatty acid synthesis.[2] The herbicidal effects, such as the cessation of growth and necrosis of meristematic tissues, become visible within days of application.[1]

Quantitative Data

The inhibitory potency of this compound against ACCase has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibition Constants (Kis) of this compound for Maize ACCase

| Substrate | Kis (μM) |

| Acetyl-CoA | 1.9 |

| HCO₃⁻ | 5.6 |

| MgATP | 13.3 |

Data from Burton et al. (1991)[10]

Table 2: 50% Inhibitory Concentration (IC50) of this compound for ACCase from Different Plant Species

| Plant Species | Susceptibility | IC50 (μM) |

| Corn (Zea mays) | Susceptible | 2.9 |

| Pea (Pisum sativum) | Tolerant | >10 |

Data from Burton et al. (1987)[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the this compound mode of action and a typical experimental workflow for its study.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. static.igem.org [static.igem.org]

- 3. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mro.massey.ac.nz [mro.massey.ac.nz]

- 5. Inhibition of ACCase220 and ACCase240 isozymes from this compound-resistant and -susceptible maize hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mnl.maizegdb.org [mnl.maizegdb.org]

- 7. researchgate.net [researchgate.net]

- 8. Improved purification and further characterization of acetyl-CoA carboxylase from cultured cells of parsley (Petroselinum hortense) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

Structural Analogues of Sethoxydim: An In-depth Technical Guide to their Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of sethoxydim, a post-emergence herbicide belonging to the cyclohexanedione class. It delves into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new herbicidal agents.

Introduction to this compound and its Mechanism of Action

This compound is a selective herbicide effective against a wide range of annual and perennial grasses.[1][2] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][3] This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.[1] Dicotyledonous plants are generally tolerant to this compound due to a less sensitive ACCase enzyme.[4]